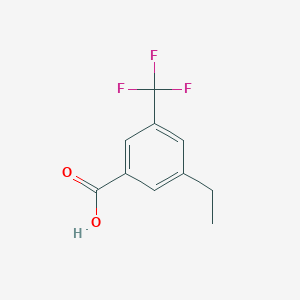
3-Ethyl-5-(trifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-5-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of an ethyl group at the third position and a trifluoromethyl group at the fifth position on the benzoic acid ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-(trifluoromethyl)benzoic acid typically involves multiple steps, including Friedel-Crafts acylation and subsequent functional group transformations. One common route includes:
Friedel-Crafts Acylation: This step introduces the ethyl group onto the benzene ring using an acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound often involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions
Major Products:
Oxidation: Formation of 3-ethyl-5-(trifluoromethyl)benzaldehyde or this compound.
Reduction: Formation of 3-ethyl-5-(trifluoromethyl)benzyl alcohol or 3-ethyl-5-(trifluoromethyl)toluene.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-Ethyl-5-(trifluoromethyl)benzoic acid is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: Used in the study of enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals, especially those requiring enhanced lipophilicity and metabolic stability.
Industry: Employed in the production of agrochemicals and materials science for the development of high-performance polymers and coatings
Mécanisme D'action
The mechanism of action of 3-Ethyl-5-(trifluoromethyl)benzoic acid involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors that interact with the trifluoromethyl group, leading to altered metabolic pathways.
Pathways Involved: The compound can inhibit or activate specific enzymes, affecting processes such as fatty acid metabolism and signal transduction pathways
Comparaison Avec Des Composés Similaires
3,5-Bis(trifluoromethyl)benzoic acid: Similar in structure but with two trifluoromethyl groups, leading to different reactivity and applications.
4-(Trifluoromethyl)benzoic acid: Differing in the position of the trifluoromethyl group, affecting its chemical behavior and uses
Uniqueness: 3-Ethyl-5-(trifluoromethyl)benzoic acid is unique due to the combination of the ethyl and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity and specific reactivity patterns. This makes it particularly valuable in specialized applications where these properties are advantageous .
Propriétés
IUPAC Name |
3-ethyl-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-6-3-7(9(14)15)5-8(4-6)10(11,12)13/h3-5H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJSGIMCGUSGQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
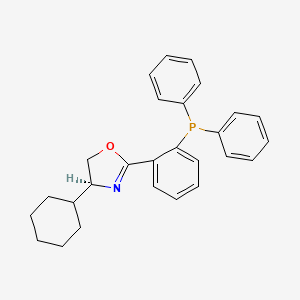
![(3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8136074.png)

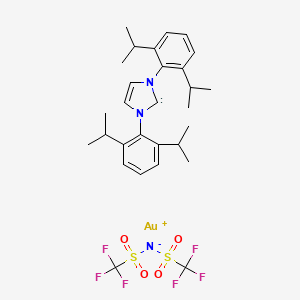
![(R)-2,2'-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxy)-1,1'-biphenyl](/img/structure/B8136094.png)
![3-Bromo-6-methoxypyrazolo[1,5-a]pyridine](/img/structure/B8136111.png)
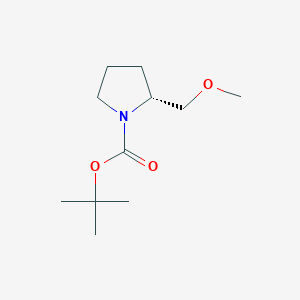
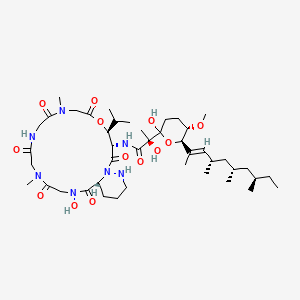
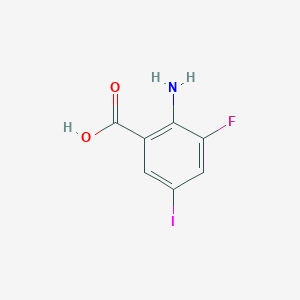
![5-Bromo-N-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B8136153.png)
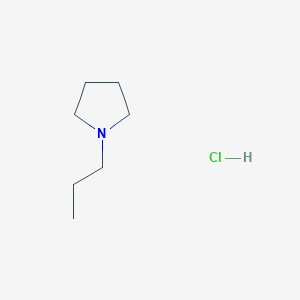
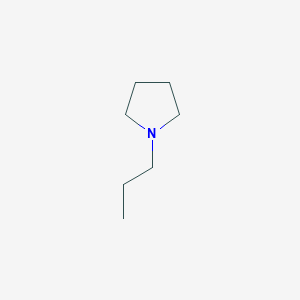
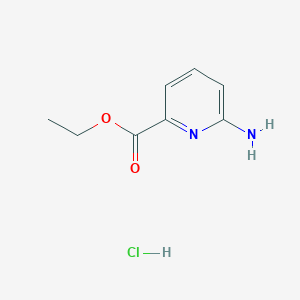
![(1S,9S)-11-acetyl-5-nitro-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B8136174.png)
